molecular formula C14H17BrFNO4 B12836819 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12836819
M. Wt: 362.19 g/mol
InChI Key: NFTIRUFROMIEFD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a halogenated aromatic side chain. This compound is structurally designed for applications in medicinal chemistry, particularly as a building block for protease inhibitors or anticancer agents. Its bromo and fluoro substituents enhance lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

NFTIRUFROMIEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a suitably substituted phenyl precursor, such as a 4-bromo-2-fluorobenzene derivative. The key steps include:

  • Halogenation: Introduction of bromine and fluorine substituents on the phenyl ring is achieved through selective bromination and fluorination reactions. Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Fluorination is often introduced via electrophilic fluorination reagents or by starting from fluorinated precursors.

Protection of the Amino Group

  • The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent coupling and functional group transformations.

Coupling with Propanoic Acid Backbone

  • The Boc-protected amino group is coupled with a propanoic acid derivative. This is commonly achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) , which facilitate amide bond formation under mild conditions.

Purification and Isolation

  • After the coupling reaction, the product is purified by standard organic chemistry techniques such as extraction, crystallization, or chromatography. The Boc group provides stability during purification and can be removed later if needed.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Bromination Bromine or NBS, solvent (e.g., CCl4), reflux Controlled to avoid polybromination
Fluorination Electrophilic fluorinating agents or fluorinated precursors Selective fluorination at ortho position
Boc Protection Boc-Cl, triethylamine, solvent (e.g., dichloromethane), 0–25°C Protects amino group efficiently
Coupling with Propanoic Acid EDCI, HOBt, base (e.g., DIPEA), solvent (e.g., DMF), room temperature High coupling efficiency, mild conditions
Purification Extraction, chromatography, crystallization Ensures high purity and yield

Industrial Scale Considerations

  • Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
  • Automated synthesis platforms can optimize reagent addition and reaction times.
  • Quality control includes monitoring purity by HPLC and verifying stereochemistry by chiral chromatography.

Analytical Data Supporting Preparation

Property Data
Molecular Weight 362.19 g/mol
Melting Point Not consistently reported; typically characterized by DSC
Purity >95% by HPLC
Storage Conditions 2–8°C, sealed, dry
Solubility Soluble in DMSO, DMF, and other organic solvents for stock solutions preparation

Research Findings on Preparation Efficiency

  • The use of Boc protection significantly improves the yield and purity of the amino acid derivative by preventing side reactions.
  • Coupling reagents like EDCI/HOBt provide mild reaction conditions that preserve the stereochemistry of the chiral center.
  • Bromine and fluorine substituents on the phenyl ring enhance the compound’s reactivity in subsequent synthetic transformations, making it a versatile intermediate.

Summary Table of Preparation Route

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation Bromine/NBS, fluorinating agent Introduction of Br and F substituents
2 Amino Protection Boc-Cl, triethylamine Boc-protected amino group
3 Coupling EDCI, HOBt, base, DMF Formation of Boc-protected amino acid
4 Purification Extraction, chromatography Isolation of pure product

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino acid.

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily studied for its potential biological activities. It acts as a prodrug, which means it can be metabolized into an active form that exerts pharmacological effects. The compound's structure allows it to interact with specific receptors or enzymes, influencing various biological pathways.

Potential Therapeutic Uses :

  • Anticancer Agents : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.
  • Antimicrobial Activity : Preliminary research suggests effectiveness against both Gram-positive and Gram-negative bacteria.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.

Applications in Organic Synthesis :

  • Building Blocks : Utilized in the production of fine chemicals and agrochemicals.
  • Functionalization : The Boc group allows for selective reactions, facilitating the introduction of other functional groups.

Biochemical Studies

In biochemical research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity can provide insights into metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntimicrobialVarious pathogensInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Enzyme InteractionSpecific enzymesModulation of activity

Case Study Highlights

  • Antimicrobial Activity :
    • A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at low micromolar concentrations, suggesting potential for antibiotic development.
  • Anti-inflammatory Effects :
    • In vitro assays indicated that the compound inhibited cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Anticancer Properties :
    • Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, while the amino group can form hydrogen bonds with target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogen Substitution Patterns
  • 4-Bromo-2-fluorophenyl vs. 4-Iodophenyl (): The target compound replaces iodine in (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid with bromo and fluorine. Fluorine’s electronegativity enhances electronic interactions (e.g., dipole-dipole) in biological targets .
  • 4-Bromo-2-fluorophenyl vs. 4-Chloro-3-fluorophenyl ():
    The chloro-fluoro analog (CAS 1629658-28-1) has chlorine at position 4 and fluorine at position 3. Bromine’s larger size increases lipophilicity (logP ~2.5 vs. ~2.1 for chloro), favoring membrane permeability. The ortho-fluorine in the target compound may confer stronger hydrogen-bonding interactions compared to meta-fluorine .

Protecting Group Differences
  • Boc vs. Fmoc (): The Fmoc-protected analog (2R)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid uses a base-labile Fmoc group, ideal for solid-phase peptide synthesis. In contrast, the Boc group in the target compound is acid-labile, enabling orthogonal deprotection strategies .
Functional Group Additions
  • Methoxy vs. Fluoro Substituents ():
    The 5-bromo-2-methoxyphenyl analog introduces an electron-donating methoxy group, which increases solubility but may reduce metabolic stability compared to the electron-withdrawing fluorine in the target compound. Methoxy’s bulkiness could also sterically hinder target engagement .

  • Bromoacetamido Modification (): The compound (S)-3-(2-bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid includes a reactive bromoacetamido side chain, enabling conjugation or alkylation applications. This contrasts with the inert halogenated aromatic ring in the target compound, which is tailored for structural rigidity .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (aq.) Key Substituents
Target Compound 332.19 ~2.5 Low 4-Br, 2-F, Boc
(S)-2-Amino-3-(4-bromophenyl)propanoic acid () 244.09 ~1.8 Moderate 4-Br, unprotected NH2
4-Chloro-3-fluorophenyl analog () 317.74 ~2.1 Low 4-Cl, 3-F, Boc
5-Bromo-2-methoxyphenyl analog () 348.22 ~2.7 Very Low 5-Br, 2-OMe, Boc

*Estimated using fragment-based methods.

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and is often utilized in the synthesis of more complex molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19BrFNO4
  • Molecular Weight : 376.22 g/mol
  • CAS Number : 2139198-82-4

The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and receptors. The presence of the Boc protecting group allows for selective deprotection and further functionalization, which can enhance its interaction with biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in various biochemical pathways.
  • Receptor Interaction : It can bind to receptors, altering their signaling pathways.
  • Protein-Ligand Interactions : The compound may stabilize certain protein conformations or modulate protein-protein interactions.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activity. For example, studies on related arylsulfonamides have shown varying degrees of inhibition against enzymes such as ADAMTS7 and ADAMTS5, which are implicated in cardiovascular diseases.

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
3a9.0 ± 1.0110 ± 40
3b50 ± 1090 ± 30
3e6.0 ± 1.015 ± 4

These findings suggest that modifications to the phenyl ring can significantly impact the inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of halogen substituents such as bromine and fluorine can enhance biological activity. For instance, the presence of a fluorine atom at the ortho position relative to the bromine enhances selectivity and potency against specific targets .

Case Studies

  • ADAMTS7 Inhibition : A study demonstrated that modifications to the phenyl ring resulted in varied Ki values for ADAMTS7, indicating that specific substitutions can lead to improved enzyme selectivity and potency .
  • Cardiovascular Implications : Compounds similar to 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid have been evaluated for their role in inhibiting proteolytic enzymes linked to atherosclerosis progression, highlighting their potential therapeutic applications .

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